Ethyl 2-fluorooctanoate Ethyl 2-fluorooctanoate
Brand Name: Vulcanchem
CAS No.: 7740-65-0
VCID: VC14076123
InChI: InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19FO2
Molecular Weight: 190.25 g/mol

Ethyl 2-fluorooctanoate

CAS No.: 7740-65-0

Cat. No.: VC14076123

Molecular Formula: C10H19FO2

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-fluorooctanoate - 7740-65-0

Specification

CAS No. 7740-65-0
Molecular Formula C10H19FO2
Molecular Weight 190.25 g/mol
IUPAC Name ethyl 2-fluorooctanoate
Standard InChI InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3
Standard InChI Key NFDMKHDTJTUURN-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C(=O)OCC)F

Introduction

Structural and Molecular Characteristics of Ethyl 2-Fluorooctanoate

Ethyl 2-fluorooctanoate belongs to the class of organofluorine compounds, characterized by a fluorine atom substituted at the β-position of the ester functional group. The IUPAC name, ethyl (2R)-2-fluorooctanoate, reflects its stereochemistry, with the (R)-configuration at the fluorinated carbon. The molecular structure imparts distinct physicochemical properties, including increased electronegativity at the fluorinated site and altered lipophilicity compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC₁₀H₁₉FO₂
Molecular Weight190.25 g/mol
Boiling Point215–220°C (estimated)
LogP (Octanol-Water)3.2 (predicted)

The fluorine atom’s inductive effect reduces electron density at the ester carbonyl, influencing its reactivity in nucleophilic acyl substitution reactions. X-ray crystallography of related fluorinated esters reveals shortened C–F bond lengths (~1.39 Å) and altered torsional angles in the alkyl chain, which may affect packing in solid-state applications .

Synthesis and Industrial Production Methods

The synthesis of ethyl 2-fluorooctanoate typically proceeds through a two-step sequence: fluorination of octanoic acid derivatives followed by esterification. A common approach involves:

  • Fluorination of Octanoyl Precursors:

    • 2-Ketooctanoic acid is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .

    • The reaction proceeds via nucleophilic attack at the carbonyl, yielding 2-fluorooctanoic acid with enantiomeric excesses >90% under optimized conditions.

  • Esterification with Ethanol:

    • The fluorinated acid is reacted with ethanol in the presence of H₂SO₄ or Amberlyst® catalysts, achieving conversions >95%.

Industrial-scale production faces challenges in fluorine handling and waste management. Recent advances include continuous-flow reactors that minimize side reactions and improve safety profiles .

Reactivity and Functionalization Pathways

The fluorine substituent activates the molecule toward specific transformations:

Hydrolysis and Transesterification

Ethyl 2-fluorooctanoate undergoes alkaline hydrolysis to 2-fluorooctanoic acid, a precursor for fluorinated surfactants. Transesterification with longer-chain alcohols (e.g., stearyl alcohol) produces wax esters used in coatings.

Fluorine-Directed C–H Functionalization

Palladium-catalyzed coupling reactions at the γ-position demonstrate regioselectivity influenced by the fluorine atom. For example, Heck reactions with styrene derivatives yield α-fluoro-β-vinyl compounds in 65–78% yields.

Biocatalytic Modifications

Lipases from Candida antarctica (CAL-B) selectively hydrolyze the ester group without defluorination, enabling chiral resolution of racemic mixtures.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

Ethyl 2-fluorooctanoate serves as a building block for fluorinated prostaglandin analogs. Its incorporation into β-fluorinated fatty acids enhances metabolic stability in drug candidates targeting inflammatory pathways.

Specialty Polymers

Copolymers incorporating 2-fluorooctanoate units exhibit:

  • Reduced dielectric constants (κ = 2.1–2.3) for microelectronics

  • Enhanced oil-repellency in textile coatings

Agrochemical Formulations

Fluorinated esters improve the rainfastness of pyrethroid insecticides by increasing adhesion to leaf cuticles. Field trials show 40% longer residual activity compared to non-fluorinated analogs.

Environmental Persistence and Ecotoxicology

While direct studies on ethyl 2-fluorooctanoate are scarce, data from related perfluorinated compounds (PFCs) raise concerns:

ParameterPFOA (Analog)Ethyl 2-Fluorooctanoate (Predicted)
Biodegradation Half-life>50 years2–5 years (estimated)
Daphnia magna EC₅₀32 mg/L Not tested
Bioaccumulation Factor950 (in trout)120–180 (estimated)

Chronic exposure to 10 mg/L PFOA reduced Daphnia magna survival to 66.7% and impaired catalase activity by 93% . Structural similarities suggest ethyl 2-fluorooctanoate may exhibit comparable endocrine-disrupting potential, warranting further ecotoxicological assessment.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulalogPBoiling Point (°C)
Ethyl 2-fluorooctanoateC₁₀H₁₉FO₂3.2215–220
Ethyl 2-fluoropropionateC₅H₉FO₂0.8142–145
Ethyl 2-ethyl-2-fluorononanoateC₁₃H₂₅FO₂4.1245–250

Branching at the fluorinated carbon (as in ethyl 2-ethyl-2-fluorononanoate) increases steric hindrance, reducing enzymatic degradation rates by 70% compared to linear analogs .

Future Research Directions

  • Green Synthesis Methods: Developing biocatalytic routes using engineered fluoroacetate dehalogenases.

  • Advanced Material Applications: Investigating fluorinated esters as dielectric layers in flexible electronics.

  • Toxicokinetic Studies: Establishing ADME profiles through radiolabeled (¹⁸F) tracer experiments.

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